molecular formula C11H18F2N2O B1491056 Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone CAS No. 2092514-37-7

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone

Cat. No.: B1491056
CAS No.: 2092514-37-7
M. Wt: 232.27 g/mol
InChI Key: GVTGFVPNJOWBTP-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azetidine ring and a piperidine ring with a difluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine and piperidine rings. These rings can be synthesized separately and then coupled together using various chemical reactions, such as nucleophilic substitution or reductive amination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone can be compared with other similar compounds, such as Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone. While both compounds share structural similarities, their unique substituents and functional groups can lead to different biological and chemical properties.

Comparison with Similar Compounds

  • Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone

  • 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate

  • [1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride

Properties

IUPAC Name

azetidin-3-yl-[3-(1,1-difluoroethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c1-11(12,13)9-3-2-4-15(7-9)10(16)8-5-14-6-8/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGFVPNJOWBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone

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